2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 4-fluorobenzoate;iodide
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Overview
Description
2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 4-fluorobenzoate;iodide is a complex organic compound that features a pyridinium ion, a fluorobenzoate ester, and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 4-fluorobenzoate;iodide typically involves multiple steps:
Formation of the Pyridinium Ion: The pyridinium ion can be synthesized by treating pyridine with dimethyl sulfate, resulting in the formation of N-methylpyridinium.
Formation of the Fluorobenzoate Ester: The esterification of 4-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid can yield ethyl 4-fluorobenzoate.
Coupling Reaction: The final step involves coupling the N-methylpyridinium ion with the ethyl 4-fluorobenzoate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 4-fluorobenzoate;iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyridinium ion.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as halides, thiols, and amines.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized forms of the pyridinium ion.
Reduction: Reduced forms of the pyridinium ion.
Hydrolysis: 4-fluorobenzoic acid and ethanol.
Scientific Research Applications
2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 4-fluorobenzoate;iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 4-fluorobenzoate;iodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1,2,5-Trimethylpyrazin-1-ium iodide
- 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides
Uniqueness
2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 4-fluorobenzoate;iodide is unique due to its combination of a pyridinium ion and a fluorobenzoate ester, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(1-methylpyridin-1-ium-3-carbonyl)amino]ethyl 4-fluorobenzoate;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3.HI/c1-19-9-2-3-13(11-19)15(20)18-8-10-22-16(21)12-4-6-14(17)7-5-12;/h2-7,9,11H,8,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISMTSGVTFGIGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)NCCOC(=O)C2=CC=C(C=C2)F.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FIN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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